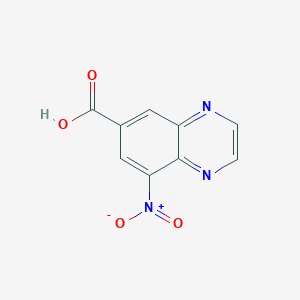

8-Nitroquinoxaline-6-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5N3O4 |

|---|---|

Molecular Weight |

219.15 g/mol |

IUPAC Name |

8-nitroquinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C9H5N3O4/c13-9(14)5-3-6-8(11-2-1-10-6)7(4-5)12(15)16/h1-4H,(H,13,14) |

InChI Key |

MQZRJGRLRQLUFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 8 Nitroquinoxaline 6 Carboxylic Acid and Its Analogs

Targeted Synthetic Routes for 8-Nitroquinoxaline-6-carboxylic acid

The construction of this compound is not a trivial synthetic challenge and typically involves a carefully planned sequence of reactions. Direct functionalization of the quinoxaline (B1680401) ring at the desired positions can be difficult to achieve with high selectivity, necessitating the use of pre-functionalized precursors.

Multistep Reaction Sequences

A plausible and commonly employed strategy for the synthesis of complex quinoxaline derivatives involves the condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In the case of this compound, this would ideally involve the reaction of 4-nitro-1,2-phenylenediamine with a dicarbonyl compound that allows for the subsequent introduction or carries a precursor to the carboxylic acid group.

A representative, albeit generalized, multistep synthesis is outlined below. This sequence highlights the key transformations that would be necessary to achieve the target molecule.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Nitro-1,2-phenylenediamine, Glyoxylic acid derivative | Acid or base catalysis, often in a protic solvent like ethanol (B145695) or acetic acid. | Dihydroquinoxaline intermediate |

| 2 | Dihydroquinoxaline intermediate | Mild oxidizing agent (e.g., air, FeCl₃) | Quinoxaline-6-carboxylic acid derivative |

| 3 | Quinoxaline-6-carboxylic acid derivative | Nitrating agent (e.g., HNO₃/H₂SO₄) | This compound (and isomers) |

Note: This table represents a generalized synthetic scheme. The actual choice of reagents and conditions would require significant optimization to achieve the desired regioselectivity and yield.

Strategic Functional Group Interconversions

Functional group interconversions play a pivotal role in the synthesis of this compound, particularly when direct introduction of the required groups is not feasible. For instance, a cyano or an ester group can be introduced onto the quinoxaline ring and subsequently hydrolyzed to the desired carboxylic acid.

Similarly, the nitro group can be introduced at a later stage of the synthesis, or a precursor amine group can be oxidized. The choice of strategy depends on the compatibility of the functional groups with the reaction conditions of the subsequent steps.

Table of Key Functional Group Interconversions:

| Initial Functional Group | Target Functional Group | Reagents and Conditions |

| Ester (-COOR) | Carboxylic Acid (-COOH) | Acid or base-catalyzed hydrolysis (e.g., HCl/H₂O or NaOH/H₂O) |

| Nitrile (-CN) | Carboxylic Acid (-COOH) | Acid-catalyzed hydrolysis (e.g., H₂SO₄/H₂O) |

| Amine (-NH₂) | Nitro (-NO₂) | Oxidation (e.g., with trifluoroperacetic acid) |

Preparation of Nitroquinoxaline Carboxylic Acid Precursors

Quinoxaline Ring Formation Strategies

The most fundamental and widely used method for the formation of the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The versatility of this reaction allows for the introduction of a wide range of substituents on both the benzene (B151609) and pyrazine (B50134) rings of the quinoxaline system. For the synthesis of the target molecule, a substituted o-phenylenediamine would be the precursor of choice.

Common Dicarbonyl Compounds in Quinoxaline Synthesis:

| Dicarbonyl Compound | Resulting Substituent at C2/C3 |

| Glyoxal | Unsubstituted |

| Pyruvic aldehyde | Methyl |

| Benzil | Phenyl |

Nitration Reactions on Quinoxaline Derivatives

The introduction of a nitro group onto the quinoxaline ring is typically achieved through electrophilic aromatic substitution. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. In the case of an unsubstituted quinoxaline, nitration predominantly occurs at the 5- and 6-positions. To achieve nitration at the 8-position, the presence of a directing group or the use of a pre-nitrated o-phenylenediamine precursor is necessary.

Carboxylic Acid Introduction Methods

There are several methods for introducing a carboxylic acid group onto a quinoxaline ring. One common approach is the oxidation of an alkyl group, typically a methyl group, attached to the ring. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Another strategy involves the use of organometallic reagents. For example, a bromo-substituted quinoxaline can be converted into a Grignard reagent, which can then be carboxylated by reaction with carbon dioxide. youtube.com Hydrolysis of a nitrile group, as mentioned earlier, is also a viable method. libretexts.org

Oxidative and Reductive Transformations in Quinoxaline Carboxylic Acid Synthesis

Oxidative and reductive processes are fundamental for tailoring the functional groups on the quinoxaline scaffold. The synthesis of a target molecule like this compound often relies on a precursor that already contains the quinoxaline core, which is then modified. For instance, a methyl or formyl group can be oxidized to a carboxylic acid, and a nitro group can be selectively reduced to an amine.

The formation of the carboxylic acid group on the quinoxaline ring is commonly achieved through the oxidation of a more reduced carbon-based functional group, such as an alkyl or an aldehyde group, attached to the benzene portion of the heterocycle. This approach is a classic and reliable strategy in organic synthesis.

The choice of oxidizing agent is critical to ensure that the reaction proceeds with high yield and without unwanted side reactions on the electron-deficient quinoxaline ring. Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions are often employed for the conversion of alkyl side-chains to carboxylic acids. For example, a precursor like 6-methyl-8-nitroquinoxaline could be oxidized to this compound. The reaction typically requires heating to drive the transformation to completion.

Alternatively, if the precursor is a quinoxaline-6-carbaldehyde, milder oxidizing agents can be used. Reagents such as silver oxide (Ag₂O) or the Jones reagent (CrO₃ in sulfuric acid) are effective for this aldehyde-to-carboxylic acid conversion. Manganese(III) acetate (B1210297) has also been noted as an efficient oxidizing agent in the preparation of related heterocyclic systems. researchgate.net

Table 1: Examples of Oxidative Methods for Carboxylic Acid Formation

| Precursor Functional Group | Oxidizing Agent(s) | Typical Conditions | Product Functional Group |

|---|---|---|---|

| Methyl (-CH₃) | KMnO₄ / H₂O, NaOH | Heat | Carboxylic Acid (-COOH) |

| Methyl (-CH₃) | K₂Cr₂O₇ / H₂SO₄ | Heat | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Silver(I) oxide (Ag₂O) | aq. NaOH or NH₄OH | Carboxylic Acid (-COOH) |

The conversion of a nitro-quinoxaline carboxylic acid to its amino-quinoxaline carboxylic acid analog is a key transformation for creating building blocks used in medicinal chemistry. This reduction must be selective, targeting the nitro group while leaving the carboxylic acid group and the heterocyclic ring system intact. Several methods are available to achieve this chemoselectivity. organic-chemistry.org

Catalytic Hydrogenation: This is often the method of choice for clean and efficient nitro group reductions. wikipedia.org The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas. wikipedia.org The conditions (pressure, temperature, solvent, and catalyst loading) can be tuned to ensure the selective reduction of the nitro group. This method is advantageous as it often produces high yields with minimal byproducts.

Metal-Acid Systems: Classic reduction methods using metals in acidic media are widely employed. Reagents such as iron powder in acetic acid (Fe/AcOH) or hydrochloric acid (Fe/HCl), tin(II) chloride in concentrated HCl (SnCl₂/HCl), and zinc in acidic conditions are effective for reducing aromatic nitro groups. wikipedia.orgresearchgate.net These methods are particularly useful due to their tolerance of various functional groups and their cost-effectiveness. researchgate.net

Other Reducing Agents: For substrates where catalytic hydrogenation or strongly acidic conditions are not suitable, other reagents can be used. Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can sometimes selectively reduce one nitro group in the presence of others. wikipedia.org A combination of sodium borohydride (B1222165) and a transition metal salt, such as NaBH₄-FeCl₂, has been shown to be effective for the selective reduction of nitroarenes in the presence of ester groups, which suggests its potential applicability for carboxylic acids. thieme-connect.com

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| H₂ / Pd-C | Methanol (B129727) or Ethanol, RT, 1-4 atm H₂ | High yield, clean reaction, recyclable catalyst | May reduce other functional groups (e.g., alkenes); dehalogenation possible |

| Fe / HCl or AcOH | Ethanol/Water, Reflux | Inexpensive, tolerates many functional groups | Requires stoichiometric metal, acidic workup |

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Mild, effective for many substrates | Stoichiometric tin salts produced as waste |

| NaBH₄ / FeCl₂ | THF/H₂O, 25-40°C | High chemoselectivity, mild conditions | Requires careful control of stoichiometry |

Sustainable and Green Chemistry Approaches in Quinoxaline Carboxylic Acid Synthesis

Modern synthetic strategies increasingly focus on principles of green chemistry, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. ekb.egijirt.orgbenthamdirect.com These principles are being applied to the synthesis of quinoxaline derivatives through innovative techniques like electrocarboxylation and advanced catalytic methods. ekb.egijirt.org

Electrochemical synthesis offers a green alternative to traditional chemical methods by using electricity to drive reactions, often under mild conditions and without the need for stoichiometric chemical reductants. rsc.orgrsc.org Electrocarboxylation allows for the direct introduction of a carboxylic acid group onto a substrate using carbon dioxide (CO₂) as an abundant and non-toxic C1 source.

The general mechanism for the electrocarboxylation of a halo-quinoxaline (e.g., 6-bromo-8-nitroquinoxaline) involves the reduction of the substrate at the cathode. This process typically proceeds through the following steps:

Electron Transfer: The halo-quinoxaline accepts an electron at the cathode surface to form a radical anion.

Bond Cleavage: The radical anion undergoes rapid cleavage of the carbon-halogen bond, releasing a halide anion and forming a quinoxaline radical.

Second Electron Transfer & CO₂ Capture: The quinoxaline radical is further reduced to an anion, which acts as a nucleophile and attacks a molecule of CO₂ to form a quinoxaline carboxylate.

Protonation: Subsequent workup with an acid protonates the carboxylate to yield the final quinoxaline carboxylic acid.

This technique is highly attractive as it converts a greenhouse gas into a valuable chemical functional group. scispace.com Recent studies have demonstrated the direct electrochemical C-H carboxylation of challenging arenes, including quinolines, which opens a pathway for even more atom-economical syntheses. researchgate.net

Transition metal catalysis provides powerful and efficient pathways for the formation of carboxylic acids, often with high selectivity and functional group tolerance. mdpi.com These methods can involve the carboxylation of pre-functionalized substrates or the direct activation of C-H bonds.

Carboxylation of Haloquinoxalines: Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. nih.gov A 6-halo-8-nitroquinoxaline (where the halogen is Br or I) can be converted to this compound using carbon monoxide (CO) or, more sustainably, carbon dioxide (CO₂) as the carboxylating agent. mdpi.comresearchgate.net

A typical palladium-catalyzed carboxylation cycle with CO₂ involves:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the quinoxaline substrate to form an aryl-Pd(II) complex.

CO₂ Insertion: The CO₂ molecule inserts into the aryl-palladium bond to form a palladium carboxylate intermediate.

Reductive Elimination/Transmetalation: The carboxylic acid product is released, and the Pd(0) catalyst is regenerated to complete the cycle. This step can be facilitated by various additives or reductants. nih.gov Synergistic systems combining palladium catalysis with photoredox catalysis have emerged as powerful methods for carboxylating aryl halides with CO₂ under mild, visible-light-driven conditions. oaepublish.com

Direct C-H Carboxylation: A more advanced and atom-economical approach is the direct carboxylation of a C-H bond. nih.gov This strategy avoids the need for pre-functionalization with a halogen, thereby reducing synthetic steps and waste. Palladium(II) catalysts have been developed that can mediate the direct carboxylation of aromatic C-H bonds with CO₂. nih.gov For a substrate like 8-nitroquinoxaline, a catalyst could potentially activate the C-H bond at the 6-position, leading to the formation of the desired carboxylic acid. While challenging, this area of research is rapidly advancing and holds significant promise for green chemical manufacturing. researchgate.net

Table 3: Comparison of Catalytic Carboxylation Methods

| Method | Substrate | Carbon Source | Catalyst System (Example) | Key Advantages |

|---|---|---|---|---|

| Cross-Coupling Carboxylation | Halo-quinoxaline | CO or CO₂ | Pd(OAc)₂ / Ligand | Well-established, reliable, good yields |

| Direct C-H Carboxylation | Unsubstituted Quinoxaline | CO₂ | Pd(II) complex / Base | High atom economy, fewer synthetic steps |

| Photoredox/Pd Dual Catalysis | Halo-quinoxaline | CO₂ | Pd catalyst + Photocatalyst (e.g., 4CzIPN) | Mild conditions (visible light, RT), high selectivity |

Chemical Reactivity and Transformation Pathways of 8 Nitroquinoxaline 6 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the 8-nitroquinoxaline ring is a primary site for chemical modification, enabling the synthesis of a variety of derivatives such as esters and amides. These transformations are fundamental in altering the physicochemical properties of the parent molecule.

Esterification Reactions

The conversion of 8-nitroquinoxaline-6-carboxylic acid to its corresponding esters is a common and crucial transformation. This reaction, typically a Fischer-Speier esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The process is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. youtube.comathabascau.ca The presence of the electron-withdrawing nitro group can influence the reactivity of the carboxylic acid, but esterification remains a feasible and widely used method for derivatization. For instance, the synthesis of methyl 8-nitroquinoxaline-6-carboxylate has been reported, indicating the successful application of esterification to this substrate. ambeed.com

Commonly employed alcohols for this reaction range from simple alkanols like methanol (B129727) and ethanol (B145695) to more complex structures, depending on the desired properties of the final ester. The choice of acid catalyst is typically a strong mineral acid such as sulfuric acid or a sulfonic acid like p-toluenesulfonic acid. masterorganicchemistry.com

| Reactant | Reagents | Product | Reaction Type |

| This compound | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | 8-Nitroquinoxaline-6-carboxylate ester | Fischer-Speier Esterification |

Amidation and Peptide Coupling Reactions

The formation of amides from this compound represents another significant pathway for chemical modification. Direct reaction with an amine is generally not efficient due to the formation of a stable ammonium carboxylate salt. libretexts.org Therefore, the carboxylic acid typically requires activation to facilitate nucleophilic attack by the amine.

A variety of peptide coupling reagents are employed to activate the carboxylic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting the amidation reaction. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. peptide.comuni-kiel.de The synthesis of various quinoxaline-6-carboxamide derivatives has been documented, highlighting the utility of this approach in generating diverse molecular libraries. researchgate.net

The reaction conditions for amidation are generally mild, proceeding at or below room temperature, and are compatible with a wide range of functional groups. This versatility allows for the incorporation of various amine-containing fragments, including amino acids and their derivatives, to produce complex peptide-like structures.

| Reactant | Reagents | Product | Reaction Type |

| This compound | Amine, Coupling Reagent (e.g., DCC, EDC) | 8-Nitroquinoxaline-6-carboxamide | Amidation |

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation is a potential transformation for this compound. However, the decarboxylation of aromatic carboxylic acids is often a challenging process that requires significant energy input in the form of high temperatures. nih.gov The stability of the aryl-carboxyl bond makes its cleavage difficult.

The presence of the electron-withdrawing nitro group at the 8-position may influence the ease of decarboxylation. Electron-withdrawing groups, particularly those ortho or para to the carboxylic acid, can stabilize the transition state and the potential carbanionic intermediate, thereby facilitating the reaction. afinitica.com Catalytic methods, often employing transition metals such as copper, have been developed to promote the decarboxylation of aromatic carboxylic acids under milder conditions. nih.gov The specific conditions required for the efficient decarboxylation of this compound would likely depend on the chosen catalyst system and reaction parameters such as solvent and temperature.

Transformations Involving the Nitro Group

The nitro group at the 8-position profoundly influences the electronic properties of the quinoxaline (B1680401) ring and serves as a key handle for further functionalization. Its strong electron-withdrawing nature activates the aromatic system and allows for both reduction to an amino group and participation in nucleophilic substitution reactions.

Reduction to Amino-Quinoxaline Derivatives

The reduction of the nitro group to a primary amine is a fundamental and highly useful transformation in the chemistry of nitroaromatic compounds. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic and chemical properties of the quinoxaline scaffold. The resulting 8-aminoquinoxaline-6-carboxylic acid is a versatile intermediate for further derivatization, such as in the synthesis of amides or the construction of more complex heterocyclic systems.

A common and efficient method for the reduction of aromatic nitro groups is catalytic hydrogenation. google.comgoogle.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas. mt.comkhanacademy.org The reaction is generally clean and proceeds under relatively mild conditions, making it a preferred method in many synthetic applications.

| Reactant | Reagents | Product | Reaction Type |

| This compound | H₂, Catalyst (e.g., Pd/C) | 8-Aminoquinoxaline-6-carboxylic acid | Catalytic Hydrogenation |

Other reducing agents can also be employed to effect this transformation, offering alternative reaction conditions and selectivities.

Nucleophilic Substitution Reactions Mediated by the Nitro Group Electrophilicity

The powerful electron-withdrawing nature of the nitro group significantly decreases the electron density of the quinoxaline ring system, making it susceptible to nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, this electronic effect renders the aromatic ring electrophilic enough to undergo nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a potent nucleophile can displace a suitable leaving group on the aromatic ring. More remarkably, in a process known as Vicarious Nucleophilic Substitution (VNS), a nucleophile can even displace a hydrogen atom, typically at a position activated by the nitro group. kuleuven.bersc.orgorganic-chemistry.orgwikipedia.org This reaction allows for the direct formation of carbon-carbon or carbon-heteroatom bonds on the electron-deficient quinoxaline core. The reaction proceeds through the formation of a Meisenheimer complex, a stabilized anionic intermediate, followed by the elimination of a leaving group (in the case of VNS, this is formally a hydride, which is removed through a base-mediated process). nih.gov

The electrophilicity of the quinoxaline ring in this compound, enhanced by the nitro group, opens up possibilities for the introduction of a wide array of substituents through nucleophilic substitution pathways. rsc.org

Reactivity of the Quinoxaline Heterocyclic System

The quinoxaline nucleus is an aromatic system characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. The nitrogen atoms in the pyrazine ring are inherently electron-withdrawing, which reduces the electron density of the entire heterocyclic system, rendering it less susceptible to electrophilic attack compared to benzene.

Electrophilic Aromatic Substitution on the Quinoxaline Ring

Electrophilic aromatic substitution (EAS) on the quinoxaline ring is generally challenging due to the electron-deficient nature of the heterocyclic system. The presence of the strongly deactivating nitro and carboxylic acid groups in this compound further diminishes the nucleophilicity of the benzene ring, making electrophilic substitution exceptionally difficult.

Under forcing conditions, such as treatment with a mixture of concentrated nitric and sulfuric acids, electrophilic nitration of unsubstituted quinoxaline can occur, yielding a mixture of 5-nitroquinoxaline and 5,7-dinitroquinoxaline. However, for this compound, the benzene ring is already heavily substituted with electron-withdrawing groups. The directing effects of these groups would channel any potential, albeit highly unlikely, electrophilic attack. The carboxylic acid group is a meta-director, while the nitro group is also a meta-director. Considering the existing substitution pattern, the only available position on the benzene ring is C7. Both the C6-carboxylic acid and the C8-nitro group would direct an incoming electrophile to the C7 position. However, the severe deactivation of the ring makes such a reaction improbable under standard electrophilic substitution conditions.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Product | Predicted Reactivity |

| Nitration | HNO₃/H₂SO₄ | 7,8-Dinitroquinoxaline-6-carboxylic acid | Very Low / Unlikely |

| Halogenation | Br₂/FeBr₃ | 7-Bromo-8-nitroquinoxaline-6-carboxylic acid | Very Low / Unlikely |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No Reaction | Extremely Low / Unlikely |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | No Reaction | Extremely Low / Unlikely |

Nucleophilic Aromatic Substitution on the Quinoxaline Ring

The electron-deficient character of the quinoxaline ring, exacerbated by the nitro and carboxylic acid substituents, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr). Electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group, stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.

In this compound, the nitro group at the C8 position strongly activates the C7 position for nucleophilic attack. If a suitable leaving group were present at C7, it would be readily displaced by a nucleophile. In the absence of a conventional leaving group, vicarious nucleophilic substitution (VNS) of a hydrogen atom is a plausible pathway, especially with strong nucleophiles.

The pyrazine ring of the quinoxaline system is also susceptible to nucleophilic attack, particularly at the C2 and C3 positions. The presence of the electron-withdrawing substituents on the benzene ring would further enhance the electrophilicity of these positions. For instance, treatment with a strong nucleophile could potentially lead to substitution at these sites, although this would disrupt the aromaticity of the pyrazine ring.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on this compound Derivatives

| Substrate (Hypothetical) | Nucleophile | Potential Product(s) |

| 7-Chloro-8-nitroquinoxaline-6-carboxylic acid | Nu⁻ | 7-Nu-8-nitroquinoxaline-6-carboxylic acid |

| This compound | Strong Nu⁻ (e.g., carbanion) | 7-Nu-8-nitroquinoxaline-6-carboxylic acid (via VNS) |

| 2,3-Dichloro-8-nitroquinoxaline-6-carboxylic acid | Nu⁻ | 2-Nu-3-chloro-8-nitroquinoxaline-6-carboxylic acid and/or 2,3-di-Nu-8-nitroquinoxaline-6-carboxylic acid |

Cycloaddition Reactions of Quinoxaline Derivatives

The electron-deficient nature of the quinoxaline ring system suggests its potential participation in cycloaddition reactions, acting as either a diene or a dienophile, particularly in inverse-electron-demand Diels-Alder reactions.

As a dienophile, the pyrazine ring of this compound, being electron-poor, could react with an electron-rich diene. The reaction would likely involve the C2=N1 and C3=N4 double bonds.

Conversely, the benzene ring of the quinoxaline system is unlikely to act as a diene in a standard Diels-Alder reaction due to its aromaticity and the presence of deactivating groups. However, under specific conditions, dearomatization cycloadditions have been observed for some heterocyclic systems.

1,3-Dipolar cycloadditions are also a possibility. The C=N bonds within the pyrazine ring can act as dipolarophiles, reacting with 1,3-dipoles such as azides or nitrile oxides to form fused heterocyclic systems. The electron-withdrawing substituents would enhance the reactivity of the quinoxaline system as a dipolarophile.

Table 3: Potential Cycloaddition Reactions Involving this compound

| Reaction Type | Reactant | Potential Product Type | Role of Quinoxaline Derivative |

| Inverse-Electron-Demand Diels-Alder | Electron-rich diene | Fused polycyclic system | Dienophile |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., azide, nitrile oxide) | Fused triazole or oxadiazole ring | Dipolarophile |

Advanced Spectroscopic and Analytical Characterization of 8 Nitroquinoxaline 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. For 8-Nitroquinoxaline-6-carboxylic acid, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques offers a comprehensive understanding of its atomic connectivity and chemical environment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the quinoxaline (B1680401) core. The electron-withdrawing nature of the nitro group at the 8-position and the carboxylic acid group at the 6-position significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

The proton of the carboxylic acid (-COOH) is expected to be highly deshielded, typically appearing as a broad singlet in the range of 12.0-13.0 ppm, a characteristic feature of carboxylic acid protons. The aromatic protons on the quinoxaline ring system would exhibit specific splitting patterns based on their coupling with neighboring protons.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.0 | s | - |

| H-3 | ~8.8 | s | - |

| H-5 | ~8.5 | d | ~8.5 |

| H-7 | ~8.3 | d | ~8.5 |

| -COOH | ~12.5 | br s | - |

Note: Predicted values are based on the analysis of similar quinoxaline structures and substituent effects.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the 165-175 ppm range. The carbons of the quinoxaline ring will resonate in the aromatic region, with their specific chemical shifts influenced by the attached nitro and carboxylic acid groups. Carbons directly attached to the electron-withdrawing nitro group will be significantly deshielded.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~142 |

| C-5 | ~130 |

| C-6 | ~135 |

| C-7 | ~125 |

| C-8 | ~150 |

| C-4a | ~140 |

| C-8a | ~138 |

| -COOH | ~170 |

Note: Predicted values are based on the analysis of similar quinoxaline structures and substituent effects.

2D NMR Techniques for Structural Elucidation

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would primarily show a correlation between the H-5 and H-7 protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-3, C-5, and C-7 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial for assigning the quaternary carbons (C-4a, C-6, C-8, C-8a, and the carboxylic carbon) by observing their long-range couplings to the assigned protons. For example, the proton at H-5 would show correlations to C-4a, C-6, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. This could help to confirm the substitution pattern on the quinoxaline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the exact mass of this compound, which allows for the unambiguous determination of its elemental formula. The expected monoisotopic mass can be calculated with high precision.

Expected HRMS Data for this compound (C₉H₅N₃O₄):

| Ion | Calculated m/z |

| [M+H]⁺ | 220.0353 |

| [M-H]⁻ | 218.0207 |

| [M+Na]⁺ | 242.0172 |

Electrospray ionization (ESI) would be a suitable ionization technique. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be prominent due to the acidic nature of the carboxylic acid group.

LC-MS and UPLC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are essential for the separation, detection, and quantification of this compound in complex mixtures. These techniques are particularly useful for analyzing the purity of synthetic batches and for metabolic studies.

The compound, being polar due to the carboxylic acid and nitro groups, is well-suited for reversed-phase chromatography. A C18 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of an aqueous component (such as water with a small amount of formic acid to ensure protonation of the carboxylic acid and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

A typical LC-MS or UPLC-MS analysis would involve monitoring the specific m/z values of the parent ion and its characteristic fragment ions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM), which provides high selectivity and sensitivity. Fragmentation of the [M+H]⁺ ion would likely involve the loss of water (H₂O), carbon monoxide (CO), and the nitro group (NO₂). The deprotonated molecule [M-H]⁻ is expected to readily lose carbon dioxide (CO₂).

Vibrational and Electronic Spectroscopy

The spectroscopic characterization of this compound provides critical insights into its molecular structure, bonding, and electronic properties. Techniques such as Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and fluorescence spectroscopy are instrumental in elucidating these features.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its three main structural components: the quinoxaline ring, the carboxylic acid group, and the nitro group.

The carboxylic acid moiety produces a very broad O-H stretching band, typically observed in the 3300-2500 cm⁻¹ region, which often overlaps with C-H stretching vibrations. orgchemboulder.com This broadening is a result of strong intermolecular hydrogen bonding that forms dimeric structures. The carbonyl (C=O) stretch of the carboxylic acid gives rise to an intense band between 1760-1690 cm⁻¹. orgchemboulder.com Additional bands related to the carboxylic acid include a C-O stretch (1320-1210 cm⁻¹) and O-H bending vibrations (1440-1395 cm⁻¹ and 950-910 cm⁻¹). orgchemboulder.com

The nitro group (NO₂) introduces strong and distinct absorption bands. The asymmetric stretching vibration of the N-O bond typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretching vibration is found at a lower frequency, between 1360-1290 cm⁻¹.

The quinoxaline core, an aromatic heterocyclic system, displays several characteristic bands. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. scialert.net The C=C and C=N stretching vibrations within the fused rings occur in the 1625-1430 cm⁻¹ region. scialert.net In-plane and out-of-plane C-H bending vibrations also provide structural information. A detailed analysis of the FTIR spectra of quinoxaline derivatives can be performed through simulation to precisely assign the experimental bands. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| C=O stretch | 1760 - 1690 | Strong | |

| C-O stretch | 1320 - 1210 | Medium | |

| Nitro Group (-NO₂) | Asymmetric N-O stretch | 1550 - 1475 | Strong |

| Symmetric N-O stretch | 1360 - 1290 | Strong | |

| Quinoxaline Ring | Aromatic C-H stretch | > 3000 | Weak to Medium |

| Aromatic C=C and C=N stretch | 1625 - 1430 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dictated by the conjugated π-electron system of the quinoxaline core, which is further influenced by the electron-withdrawing nitro group and the carboxylic acid group. Quinoxaline derivatives are known to exhibit multiple absorption bands in the UV-Vis region. nih.gov

The spectrum is expected to show high-energy absorptions corresponding to π→π* transitions within the aromatic system. These transitions typically result in strong absorption bands. For some quinoxaline derivatives, absorption maxima have been observed around 294 nm, 342 nm, and 380 nm. nih.gov The presence of both amino and nitro groups on a quinoxaline system can lead to absorption maxima around 400-450 nm. semanticscholar.org

Additionally, the presence of nitrogen atoms in the quinoxaline ring and oxygen atoms in the nitro and carboxyl groups allows for n→π* transitions. These transitions involve the excitation of a non-bonding electron to an anti-bonding π* orbital. Compared to π→π* transitions, n→π* transitions are generally weaker and appear at longer wavelengths. rsc.org For aromatic compounds containing nitro groups, weak n→π* transitions can be observed around 350 nm. rsc.org The introduction of a nitro group, a powerful electron-withdrawing group, can fine-tune the intermolecular charge transfer (ICT) transitions and energy levels. beilstein-journals.org

| Electronic Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 250 - 380 | High-intensity absorptions arising from the conjugated aromatic quinoxaline system. |

| n → π | ~350 - 450 | Low-intensity absorptions involving non-bonding electrons from N and O atoms. |

| Intramolecular Charge Transfer (ICT) | > 400 | Transition influenced by the electron-withdrawing nitro group on the quinoxaline core. |

Fluorescence Spectroscopy of Quinoxaline Derivatives

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The quinoxaline moiety itself is considered a representative fluorophore, and many of its derivatives are used as fluorescent probes and sensors. nih.govnih.gov These compounds can exhibit emission spectra with broad bands, and the emission wavelength is influenced by substituents on the quinoxaline skeleton. nih.gov

However, the presence of a nitro group on an aromatic ring typically leads to significant fluorescence quenching. nih.gov Nitroaromatic compounds are often practically non-fluorescent. nih.gov This quenching effect is attributed to the electron-withdrawing nature of the nitro group, which promotes efficient non-radiative decay pathways, such as intersystem crossing (ISC) from the singlet excited state to the triplet state. nih.govresearchgate.net The presence of low-lying n→π* states associated with the nitro group facilitates these radiationless decay processes, which dominate over the radiative process of fluorescence. researchgate.net

Therefore, while the parent quinoxaline-6-carboxylic acid would be expected to be fluorescent, this compound is predicted to be weakly emissive or non-fluorescent. Any residual emission would likely be weak and highly dependent on the solvent environment. Strategies to induce fluorescence in nitroaromatics often involve attaching strong electron-donating groups to create a push-pull system, which is not the case for this compound. nih.gov

Chromatographic and Other Analytical Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures, such as reaction products or biological matrices. High-Performance Liquid Chromatography (HPLC) is the most suitable technique, while Gas Chromatography (GC) presents significant challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier analytical technique for non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quinoxaline derivatives, nitroaromatic compounds, and carboxylic acids. nih.govresearchgate.netnih.govwikipedia.org

In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. wikipedia.org The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. sielc.com To ensure good peak shape and reproducibility for an acidic analyte like this compound, an acid modifier such as formic acid or phosphoric acid is typically added to the mobile phase. sielc.comsielc.com This suppresses the ionization of the carboxylic acid group, leading to better retention and more symmetrical peaks. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. nih.gov

| Parameter | Typical Condition |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., 0.1% Formic Acid) |

| Detection | UV-Vis Detector (set at a λmax, e.g., ~290 nm or ~350 nm) |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The primary limitations are the compound's low volatility and thermal instability. The carboxylic acid functional group has a high boiling point and tends to form strong hydrogen bonds, making it difficult to vaporize without decomposition. The high melting point of the related quinoxaline-6-carboxylic acid (224-229 °C) further indicates its low volatility. sigmaaldrich.com Furthermore, nitro-containing compounds can be thermally labile and may degrade at the high temperatures required for GC analysis.

To enable GC analysis, a chemical derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile derivative. The most common approach is esterification, for example, reacting the carboxylic acid with methanol or ethanol (B145695) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. This derivative would be significantly more volatile and thermally stable, allowing for analysis by GC, likely using a capillary column and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Theoretical and Computational Chemistry Studies of 8 Nitroquinoxaline 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. Investigations into 8-nitroquinoxaline-6-carboxylic acid using DFT have provided a detailed understanding of its geometric and electronic properties, as well as its spectroscopic signatures.

The foundational step in the computational study of any molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. For this compound, DFT calculations, often utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine key structural parameters. These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

A comprehensive analysis of the electronic structure reveals the distribution of electrons within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack. The nitro group (-NO2) and the carboxylic acid group (-COOH), being strong electron-withdrawing groups, significantly influence the electronic landscape of the quinoxaline (B1680401) core.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (quinoxaline) | Data not available | Data not available | Data not available |

| C=C (quinoxaline) | Data not available | Data not available | Data not available |

| C-C (carboxyl) | Data not available | Data not available | Data not available |

| C=O (carboxyl) | Data not available | Data not available | Data not available |

| N-O (nitro) | Data not available | Data not available | Data not available |

| C-N (nitro) | Data not available | Data not available | Data not available |

(Note: Specific calculated values from dedicated studies on this compound are not publicly available in the searched literature.)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich quinoxaline ring system, while the LUMO is often centered on the electron-deficient nitro group and the quinoxaline core. This distribution suggests that the molecule can act as both an electron donor and acceptor, with specific sites being more reactive.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: Specific calculated values from dedicated studies on this compound are not publicly available in the searched literature.)

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are invaluable for assigning signals in experimental spectra and confirming the molecular structure.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific bond stretching, bending, or wagging motion within the molecule.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule upon excitation by light.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

(Note: Specific calculated values from dedicated studies on this compound are not publicly available in the searched literature.)

Mechanistic Investigations through Computational Modeling

Beyond static molecular properties, computational modeling is instrumental in exploring the dynamics of chemical reactions, including the elucidation of reaction pathways and the determination of reaction energetics.

For any chemical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS) structures that connect them. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Frequency calculations are performed to confirm the nature of these stationary points; a minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of all species along the reaction pathway (reactants, intermediates, transition states, and products), a detailed reaction energy diagram can be constructed. This diagram provides the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction kinetics.

Furthermore, when a reaction can proceed through multiple pathways to yield different products (regioisomers), computational studies can predict the most likely outcome. By comparing the activation energies for the different pathways, the regioselectivity of the reaction can be determined. The pathway with the lowest activation energy is generally the most favored, leading to the major product. For a molecule like this compound with multiple potential reactive sites, such studies are essential for predicting reaction outcomes.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into the conformational landscape, stability, and intermolecular interactions of chemical compounds.

The conformational flexibility of this compound is primarily associated with the orientation of the carboxylic acid group relative to the quinoxaline ring. Different conformers can arise from the rotation around the single bond connecting the carboxylic acid group to the quinoxaline core. These rotational isomers, or conformers, can exhibit varying degrees of stability depending on intramolecular interactions, such as hydrogen bonding and steric hindrance.

Molecular dynamics simulations can be employed to explore the potential energy surface of this compound and identify its most stable conformations. By simulating the molecule's motion over a period of time, researchers can observe the transitions between different conformational states and determine their relative populations. The stability of these conformers is influenced by factors such as the planarity of the quinoxaline ring system and the electronic effects of the nitro and carboxylic acid groups. For instance, the presence of an intramolecular hydrogen bond between the carboxylic acid proton and a nitrogen atom of the quinoxaline ring could significantly stabilize a particular conformation.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (N1-C6-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 0° | 2.5 | 15 |

| B | 90° | 5.0 | 5 |

Note: This data is hypothetical and for illustrative purposes only.

The intermolecular interactions of this compound play a crucial role in its physical and chemical properties, including its solubility and crystal packing. The molecule possesses several functional groups capable of engaging in various non-covalent interactions. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group and the nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors. Furthermore, the aromatic quinoxaline ring can participate in π-π stacking and other dispersion interactions. mdpi.com

Solvent effects can significantly influence the conformational preferences and intermolecular interactions of this compound. In polar solvents, the solvent molecules can form hydrogen bonds with the solute, which may compete with and disrupt intramolecular hydrogen bonds. mdpi.com This can lead to a shift in the conformational equilibrium. MD simulations in explicit solvent models can provide a detailed picture of the solvation shell around the molecule and quantify the strength of solute-solvent interactions. The inclusion of solvent effects in computational models has been shown to be important for accurately describing the behavior of similar carboxylic acid derivatives. mdpi.com

Quantum Chemical Characterization of Reactivity Descriptors

Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system and is related to the molecule's electronegativity.

Global Hardness (η) and Softness (S): Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

These descriptors can be calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). For this compound, the presence of the electron-withdrawing nitro group and the quinoxaline ring system is expected to influence these descriptors significantly, likely resulting in a lower LUMO energy and a higher electrophilicity index.

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -7.8 |

| ELUMO | -3.5 |

| HOMO-LUMO Gap | 4.3 |

| Chemical Potential (μ) | -5.65 |

| Global Hardness (η) | 2.15 |

| Global Softness (S) | 0.47 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Interactions and Supramolecular Chemistry Involving Quinoxaline Carboxylic Acids

Hydrogen Bonding Networks Formed by the Carboxyl Group

The carboxyl group is a primary director of supramolecular assembly due to its ability to act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This dual nature facilitates the formation of robust and predictable hydrogen-bonding networks. libretexts.orgresearchgate.net

In the solid state, carboxylic acids commonly form cyclic dimers through a pair of O-H···O hydrogen bonds, creating a highly stable eight-membered ring synthon known as the R²₂(8) motif. libretexts.orgmdpi.com This dimerization is a predominant feature that significantly influences the physical properties of carboxylic acids. libretexts.org Beyond simple dimers, the carboxyl group can also participate in forming extended chains or more complex networks. mdpi.com For instance, catemer motifs can arise where molecules are linked in a head-to-tail fashion. mdpi.com

| Synthon Type | Description | Typical Motif | Strength |

|---|---|---|---|

| Carboxylic Acid Dimer | Two molecules linked by a pair of O-H···O bonds. | R²₂(8) Cyclic Dimer | Strong |

| Carboxylic Acid Catemer | Molecules linked in a chain-like fashion. | C(4) Chain | Strong |

| Carboxylate-Pyridinium | Interaction between a deprotonated carboxyl group and a protonated nitrogen heterocycle. | N⁺-H···O⁻ | Very Strong (Ionic) |

| Weak Hydrogen Bonds | Interactions involving C-H as a donor and O or N as an acceptor. | C-H···O / C-H···N | Weak |

Electrostatic and π-Stacking Interactions within Quinoxaline (B1680401) Derivatives

The aromatic nature of the quinoxaline ring system is fundamental to its participation in π-stacking interactions. researchgate.net These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. In quinoxaline derivatives, these interactions can lead to the formation of columnar stacks or layered structures in the solid state. nih.gov The geometry of these stacks can vary, including face-to-face or offset (parallel-displaced) arrangements, with typical centroid-to-centroid distances ranging from 3.6 to 3.8 Å. nih.govresearchgate.net

The electronic character of the 8-Nitroquinoxaline-6-carboxylic acid molecule significantly influences these interactions. The quinoxaline ring itself is electron-deficient due to the presence of two nitrogen atoms. The addition of a strongly electron-withdrawing nitro group at the 8-position further depletes the electron density of the aromatic system. This electron-poor nature makes it an excellent candidate for forming π-stacking arrangements with electron-rich aromatic systems.

| Interaction Type | Description | Key Molecular Features Involved | Typical Energy (kJ/mol) |

|---|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | Quinoxaline ring system | 5 - 50 |

| Electrostatic (Dipole-Dipole) | Interaction between permanent dipoles. | Nitro group (NO₂), Carboxyl group (COOH) | 5 - 20 |

| Nitro-π Interaction | Specific electrostatic interaction between a nitro group and a π-system. | Nitro group and quinoxaline ring | 4 - 12 |

| Halogen Bonding | Interaction involving a halogen atom as an electrophilic species (not present in the title compound). | - | 5 - 180 |

Host-Guest Chemistry with Designed Receptors

The defined size, shape, and electronic properties of quinoxaline derivatives make them suitable guests for various synthetic host molecules. Host-guest chemistry involves the encapsulation of a guest molecule (e.g., a quinoxaline derivative) within a larger host molecule (a receptor), driven by a combination of non-covalent interactions. rsc.org

For instance, the planar and aromatic surface of the quinoxaline ring can effectively interact with the complementary cavities of macrocyclic hosts like cyclophanes or calixarenes through π-stacking and hydrophobic interactions. The functional groups on the quinoxaline guest, such as the carboxylic acid, can provide specific recognition sites for hydrogen bonding with the host.

A notable example involves the complexation of a simple quinoxaline molecule with Rebek's acridine (B1665455) diacid, a tweezer-like host molecule. rsc.org The quinoxaline fits into the cavity of the host, where it is held in place by π-stacking interactions with the acridine walls and hydrogen bonding between the quinoxaline nitrogens and the host's carboxylic acid groups. Similarly, quinoxalinium salts have been shown to form host-guest complexes with larger anions, where steric factors prevent a direct chemical reaction and favor non-covalent encapsulation instead. rsc.orgresearchgate.net This principle can be extended to this compound, which could be selectively bound by hosts designed with complementary hydrogen bonding sites and π-surfaces.

Self-Assembly and Nanostructure Formation

Self-assembly is the spontaneous organization of molecules into ordered structures, governed by the specific non-covalent interactions encoded within the molecular building blocks. beilstein-journals.org Quinoxaline derivatives, particularly those functionalized with groups like carboxylic acids that promote strong, directional interactions, are promising candidates for creating functional nanostructures. nih.gov

Through a combination of hydrogen bonding from the carboxyl group and π-stacking from the aromatic core, molecules of this compound can potentially self-assemble into various morphologies such as nanofibers, nanorods, or nanosheets. semanticscholar.org The final structure is highly dependent on the balance of these intermolecular forces, which can be tuned by external conditions like solvent polarity and temperature. nih.gov

For example, related D-A-D-A-D type molecules incorporating a quinoxaline unit have been shown to self-assemble into textured surfaces that enhance light-trapping efficiency for photothermal applications. nih.gov In other systems, quinoxaline-based sensitizers have been used to form self-assembled monolayers (SAMs) on substrates for applications in solar cells. researchgate.net The process of self-assembly allows for a bottom-up approach to fabricating materials where molecular-level information is translated into macroscopic properties and functions. beilstein-journals.orgsemanticscholar.org

| Nanostructure | Primary Driving Interactions | Potential Application | Relevant Molecular Type |

|---|---|---|---|

| Nanofibers/Nanorods | Directional H-bonding, π-π stacking | Drug Delivery, Scaffolding | Peptides, Functionalized Aromatics semanticscholar.org |

| Nanosheets | Planar π-π stacking, H-bonding | Electronics, Catalysis | Graphene derivatives, Aromatic dipeptides |

| Self-Assembled Monolayers (SAMs) | Chemisorption to substrate, intermolecular forces | Surface Modification, Solar Cells researchgate.net | Thiols on Gold, Carboxylic acids on oxides |

| Hydrogels | Extensive H-bonding network trapping water | Biomaterials, Tissue Engineering | Fmoc-amino acids beilstein-journals.org |

Advanced Applications in Chemical Sciences and Materials Development

Role as Synthetic Intermediates and Building Blocks

8-Nitroquinoxaline-6-carboxylic acid is a valuable bifunctional building block in organic synthesis. The presence of two distinct and reactive functional groups, the carboxylic acid and the nitro group, on the robust quinoxaline (B1680401) core allows for sequential and selective chemical transformations. This dual reactivity makes it a strategic starting point for creating complex molecular architectures and libraries of compounds for various applications.

The carboxylic acid group (-COOH) is a versatile handle for numerous chemical reactions. It can be readily converted into a variety of other functional groups, providing access to a wide range of derivatives. Common transformations include:

Esterification: Reaction with alcohols to form esters, such as Methyl 8-nitroquinoxaline-6-carboxylate.

Amidation: Coupling with amines to produce amides, a fundamental linkage in many biologically active molecules.

Reduction: Conversion to a primary alcohol (-CH₂OH), which can then undergo further reactions.

Conversion to Acyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) to form highly reactive acyl chlorides, which are precursors for esters, amides, and other acyl derivatives.

Simultaneously, the nitro group (-NO₂) offers another site for chemical modification. Its strong electron-withdrawing nature influences the reactivity of the quinoxaline ring system. A primary transformation for the nitro group is its reduction to an amine (-NH₂). This reaction opens up a completely different set of synthetic possibilities, including diazotization and subsequent substitution reactions or the formation of amides and sulfonamides. The conversion of a nitro group to an amine is a key step in the synthesis of many dyes, pharmaceuticals, and polymers.

The strategic use of these two functional groups allows chemists to build molecular complexity. For instance, the carboxylic acid can be modified first, followed by the reduction of the nitro group, or vice versa. This orthogonality enables the construction of diverse derivatives, as illustrated by the use of related compounds like 8-bromoquinoxaline-6-carboxylic acid as an intermediate in the synthesis of pharmaceuticals. ambeed.com The general utility of carboxylic acids as precursors for a vast array of compound classes underscores their importance as foundational building blocks in synthetic chemistry.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Carboxylic Acid | Alcohol (e.g., Methanol), Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Nitro Group | Reducing Agent (e.g., SnCl₂, H₂/Pd) | Amine |

Contributions to Fluorescent Material Development

The quinoxaline ring system is a well-established fluorophore, forming the core of many fluorescent materials. The photophysical properties of quinoxaline derivatives, such as their absorption and emission wavelengths, can be finely tuned by introducing various substituents onto the aromatic core. These modifications alter the electronic structure of the molecule, thereby changing its interaction with light.

While specific studies on the fluorescence of this compound are not prominent in the literature, the influence of its functional groups can be inferred from general principles of fluorescence chemistry.

The Quinoxaline Core: Provides the fundamental π-conjugated system responsible for fluorescence.

The Carboxylic Acid Group: Can modulate the electronic properties and solubility of the molecule. Its ability to be deprotonated to a carboxylate allows for pH-dependent fluorescence, a useful feature for sensor development.

The Nitro Group: Typically acts as a fluorescence quencher due to its strong electron-withdrawing nature, which can promote non-radiative decay pathways for the excited state.

Although the nitro group often diminishes fluorescence, this property can be harnessed for specific applications. Materials exhibiting fluorescence quenching are highly valuable for developing "turn-off" sensors. For example, a fluorescent probe's emission can be quenched upon binding to a specific analyte. In the context of this compound, its potential reduction to the highly fluorescent 8-amino derivative could be exploited to create "turn-on" probes, where a signal is generated in response to a specific reductive environment.

Research on other quinoxaline derivatives demonstrates their broad utility in fluorescent materials. For instance, quinoxaline-based molecules have been designed as high-contrast, reversible mechano- and thermo-responsive fluorescent materials. Furthermore, acenaphtoquinoxaline has been developed as a selective "switch-off" fluorescent sensor for detecting mercury ions (Hg²⁺). These examples highlight the versatility of the quinoxaline scaffold and suggest that, with appropriate chemical modification, derivatives of this compound could be tailored for specialized roles in materials science, potentially as components in sensors or smart materials.

Applications in Catalysis and Redox Chemistry

The chemical structure of this compound contains features relevant to both catalysis and redox chemistry. The quinoxaline moiety itself, with its nitrogen heteroatoms, can act as a ligand for metal catalysts. The carboxylic acid and nitro groups introduce significant electronic and reactive properties that can be exploited in redox processes.

In the context of redox chemistry , the molecule possesses both an oxidizable and a reducible site.

Oxidation: The carboxylic acid group can undergo oxidative decarboxylation, where the -COOH group is removed as carbon dioxide (CO₂). This process can be used to generate radical species for further reactions.

Reduction: The nitro group is a classic electrophore and is readily reduced. This reduction can proceed in stages, forming nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to the corresponding amine (8-aminoquinoxaline-6-carboxylic acid). This transformation is a fundamental process in organic synthesis and is often a key step in producing more complex molecules from nitroaromatic precursors.

While direct applications of this compound as a catalyst have not been extensively reported, its functional groups are pertinent to modern catalytic methods. Carboxylic acids are increasingly being used as adaptive functional groups in metallaphotoredox catalysis, where they can be activated to participate in cross-coupling reactions. The electron-deficient nature of the 8-nitroquinoxaline ring system, enhanced by the nitro group, could also make it a candidate for certain organocatalytic transformations where such electronic properties are beneficial.

The general field of quinoxaline chemistry includes examples of their use in catalytic systems. For instance, certain quinoxaline derivatives can be synthesized using metal-catalyzed cyclization reactions. The ability of the nitrogen atoms in the quinoxaline ring to coordinate with metals is a key feature that could be leveraged in designing new catalytic complexes.

Table 2: Redox Properties of Functional Groups in this compound

| Functional Group | Redox Process | Common Reagents | Resulting Group |

| Nitro (-NO₂) | Reduction | Sn/HCl, H₂/Pd, Fe/HCl | Amine (-NH₂) |

| Carboxylic Acid (-COOH) | Reduction | LiAlH₄, B₂H₆ | Primary Alcohol (-CH₂OH) |

| Carboxylic Acid (-COOH) | Oxidative Decarboxylation | Hunsdiecker reaction conditions | Halide (loss of CO₂) |

Utility as Research Probes for Chemical Processes

Quinoxaline derivatives are frequently employed as scaffolds for the design of chemical probes due to their favorable photophysical properties and synthetically tunable structures. These probes are molecules designed to detect and report on specific chemical species, events, or environments, often through a change in fluorescence or color.

The structure of this compound provides several features that could be exploited in the design of research probes:

Fluorescence Modulation: As discussed, the quinoxaline core is a fluorophore. The nitro group acts as a quencher, making the molecule a potential platform for "turn-on" sensing. If the nitro group is cleaved or transformed in the presence of a specific analyte, a fluorescent signal could be generated. This is a common strategy for detecting reductive species or enzymatic activity.

Analyte Binding Site: The carboxylic acid group can serve as a binding site for metal ions or other analytes through electrostatic interactions or hydrogen bonding. This interaction could alter the electronic properties of the quinoxaline ring and thus modulate its fluorescence. For example, quinoline-based receptors have been designed to discriminate between different carboxylic acids through fluorescence changes.

Reactive Handle: The carboxylic acid provides a convenient point of attachment for linking the quinoxaline core to other molecules, such as biomolecules or targeting ligands, to create highly specific probes.

While specific applications of this compound as a probe are not documented, the broader family of quinoline (B57606) and quinoxaline derivatives offers numerous examples. Derivatives of 8-amidoquinoline are well-known fluorescent probes for the detection of zinc ions in biological systems. The design of these probes often relies on the chelation of the metal ion by the nitrogen atoms of the quinoline ring and the amide side chain, leading to a significant change in fluorescence intensity. This principle of analyte-induced photophysical change is central to the function of chemical probes and represents a promising avenue for the future application of functionalized quinoxalines like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-nitroquinoxaline-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nitration of quinoxaline precursors or condensation of nitro-substituted anilines with glyoxalic acid derivatives. Key parameters include temperature control (60–80°C), solvent selection (e.g., acetic acid or DMF), and catalytic nitration agents (e.g., HNO₃/H₂SO₄). Optimization requires monitoring via TLC or HPLC to track intermediate formation. For example, PubChem data for analogous quinoline derivatives suggests nitro-group positioning influences steric hindrance, affecting yields . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the carboxylic acid moiety without degradation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.0–9.0 ppm) and carboxylic proton (broad peak δ ~12–13 ppm). Nitro groups deshield adjacent carbons, shifting signals upfield .

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and nitro group vibrations (~1520, 1350 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) should align with the molecular formula (C₁₀H₆N₂O₄). Fragmentation patterns (e.g., loss of COOH or NO₂ groups) validate substituent positions .

- Data Table :

| Technique | Key Peaks/Features | Significance |

|---|---|---|

| ¹H NMR | δ 8.5 (quinoxaline-H), δ 12.8 (COOH) | Confirms aromatic and acid groups |

| IR | 1700 cm⁻¹ (C=O) | Validates carboxylic acid presence |

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to minimize hydrolysis of the nitro group. Avoid exposure to strong oxidizers (risk of exothermic decomposition into NOₓ gases) . Use inert atmospheres (N₂ or Ar) during reactions to stabilize the nitroquinoxaline core. Regular stability testing via HPLC is recommended for long-term storage .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution or redox reactions?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction rates under varying pH/temperature to identify rate-determining steps (e.g., nitro-group reduction vs. carboxylate nucleophilicity).

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track reduction pathways (e.g., nitro → amine conversions) via MS or NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites. For example, nitro groups’ electron-withdrawing effects may polarize the quinoxaline ring, directing electrophilic attacks .

Q. How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial potency) for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., microbial strain, inoculum size, solvent controls).

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (ANOVA, t-tests) to identify outliers. For instance, discrepancies may arise from impurities in synthesized batches .

- Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry, as positional isomers (e.g., 5-nitro vs. 8-nitro) exhibit varying bioactivities .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound-based therapeutics?

- Methodological Answer :

- Pharmacokinetics : Use rodent models to assess oral bioavailability and plasma half-life. LC-MS/MS quantifies parent compound and metabolites (e.g., reduced nitro groups) in serum .

- Toxicity Screening : Conduct Ames tests for mutagenicity (nitro compounds often intercalate DNA) and measure hepatic/renal biomarkers (ALT, creatinine) post-administration .

Q. How can computational approaches (e.g., molecular docking, QSAR) predict the target-binding affinity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymatic active sites (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding between the carboxylic acid and conserved residues (e.g., Asp27 in E. coli DHFR) .

- QSAR Models : Train regression models on logP, molar refractivity, and nitro-group charge density to correlate structural features with bioactivity. Validate predictions via in vitro MIC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products